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Compound of Interest

Compound Name: 1-lodopropane

Cat. No.: B042940

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic
resonance (NMR) and infrared (IR) spectroscopic data for 1-iodopropane. The information is
presented in a structured format to facilitate easy access and comparison for researchers and
professionals in the fields of chemistry and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the structure of molecules. For 1-iodopropane (CH3sCH2CHz:l), both *H and 3C NMR spectra
reveal key structural features.

'H NMR Spectroscopy

The *H NMR spectrum of 1-iodopropane shows three distinct signals, corresponding to the
three different chemical environments of the protons in the molecule.[1] The integrated area
under each signal has a ratio of 3:2:2, which corresponds to the number of protons in each
environment (CHs, -CHz-, and -CHz2l).[1]

Table 1: *H NMR Spectroscopic Data for 1-lodopropane
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

3.18 Triplet 7.1 -CHz-1

1.85 Sextet 7.2 -CHaz-

1.02 Triplet 7.3 -CHs

Solvent: CDCIs, Reference: TMS (0.00 ppm)

The splitting patterns arise from spin-spin coupling between adjacent non-equivalent protons.
The methylene (-CHz-) protons adjacent to the iodine atom are deshielded due to the
electronegativity of iodine and thus appear at the lowest field (highest chemical shift).

13C NMR Spectroscopy

The 3C NMR spectrum of 1-iodopropane displays three distinct signals, one for each of the
three carbon atoms in the molecule, indicating that they are all in different chemical
environments.[2]

Table 2: 13C NMR Spectroscopic Data for 1-lodopropane

Chemical Shift (8) ppm Assighment
26.9 -CHz-

15.3 -CHs

9.2 -CHz-1

Solvent: CDCIs, Reference: TMS (0.00 ppm)

The carbon atom directly bonded to the electronegative iodine atom is the most deshielded and

appears at the lowest field.

Infrared (IR) Spectroscopy
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Infrared spectroscopy provides information about the functional groups present in a molecule
by measuring the absorption of infrared radiation. The IR spectrum of 1-iodopropane exhibits
characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Table 3: Key IR Absorption Bands for 1-lodopropane

Wavenumber (cm~?) Vibration Type
2965 - 2850 C-H stretch (alkane)
1465 - 1430 C-H bend (alkane)
1380 - 1370 C-H bend (CHs)
600 - 500 C-I stretch

The region from approximately 1500 cm~* to 400 cm~t is known as the fingerprint region and
contains a complex pattern of absorptions that is unique to the molecule.

Experimental Protocols
NMR Spectroscopy (*H and **C)

Sample Preparation:

Weigh approximately 10-20 mg of 1-iodopropane for *H NMR or 50-100 mg for 3C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,
CDCIs) in a clean, dry vial.

e Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the
solution.

e Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm
NMR tube to remove any particulate matter.

e Cap the NMR tube securely.

Data Acquisition:
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Insert the NMR tube into the spectrometer's spinner turbine.

Locking: The spectrometer's magnetic field is locked onto the deuterium signal of the
solvent.

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain
sharp, symmetrical peaks.

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (*H or
13C) to maximize signal sensitivity.

Acquisition: Set the appropriate spectral parameters (e.g., number of scans, pulse width,
acquisition time, and relaxation delay) and acquire the free induction decay (FID).

Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. Phase the
spectrum and perform baseline correction.

Reference the spectrum to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):
» Place a drop of 1-iodopropane onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

o Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin,
uniform film between the plates.

o Ensure there are no air bubbles trapped between the plates.
Data Acquisition (FTIR):
e Place the salt plate assembly into the sample holder of the FTIR spectrometer.

e Acquire a background spectrum of the empty sample compartment to account for
atmospheric and instrumental contributions.
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¢ Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to
the background spectrum to produce the final absorbance or transmittance spectrum.

Logical Relationships of Spectroscopic Data

The following diagram illustrates the relationship between the molecular structure of 1-
iodopropane and its corresponding spectroscopic data.

Spectroscopic Analysis of 1-lodopropane
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Spectroscopic data correlation for 1-iodopropane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b042940?utm_src=pdf-body
https://www.benchchem.com/product/b042940?utm_src=pdf-body
https://www.benchchem.com/product/b042940?utm_src=pdf-body-img
https://www.benchchem.com/product/b042940?utm_src=pdf-body
https://www.benchchem.com/product/b042940?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

e 1. 1H proton nmr spectrum of 1-iodopropane C3H71 CH3CH2CH2I low/high resolution
analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propyl iodide 1-H
nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry
revision notes [docbrown.info]

e 2. 13C nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I analysis of chemical shifts ppm
interpretation of C-13 chemical shifts ppm of propyl iodide C13 13-C nmr doc brown's
advanced organic chemistry revision notes [docbrown.info]
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042940#1-iodopropane-spectroscopic-data-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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